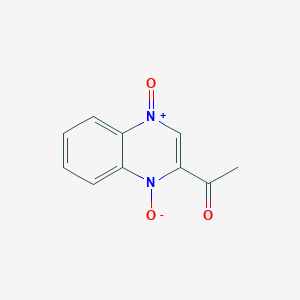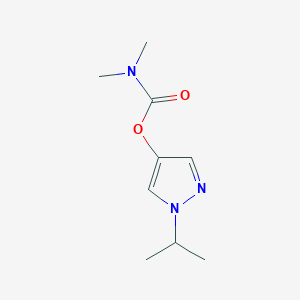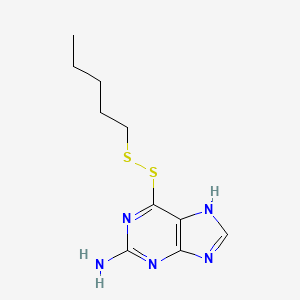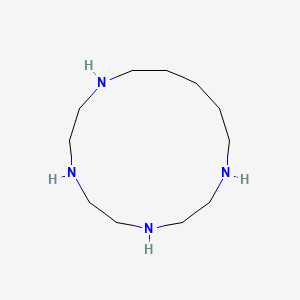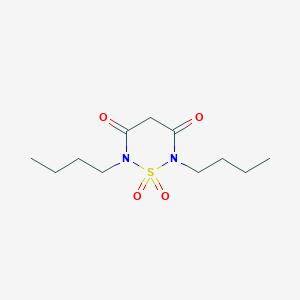
2,6-Dibutyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibutyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazine family, which is known for its diverse biological and chemical properties. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibutyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone typically involves the reaction of butylamine with carbon disulfide and formaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the thiadiazine ring. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibutyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfur and nitrogen atoms in the ring, which can act as nucleophilic or electrophilic centers .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom in the thiadiazine ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the nitrogen atoms in the ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives .
Scientific Research Applications
2,6-Dibutyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dibutyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the ring can form coordination bonds with metal ions or hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone: Similar in structure but with methyl groups instead of butyl groups.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a benzene ring fused to the thiadiazine ring, leading to different chemical and biological properties.
Uniqueness
2,6-Dibutyl-1lambda~6~,2,6-thiadiazinane-1,1,3,5-tetrone is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The butyl groups provide steric hindrance and hydrophobic interactions that can affect the compound’s behavior in chemical and biological systems .
Properties
CAS No. |
83789-13-3 |
|---|---|
Molecular Formula |
C11H20N2O4S |
Molecular Weight |
276.35 g/mol |
IUPAC Name |
2,6-dibutyl-1,1-dioxo-1,2,6-thiadiazinane-3,5-dione |
InChI |
InChI=1S/C11H20N2O4S/c1-3-5-7-12-10(14)9-11(15)13(8-6-4-2)18(12,16)17/h3-9H2,1-2H3 |
InChI Key |
JPURJEPTGMMRAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)CC(=O)N(S1(=O)=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


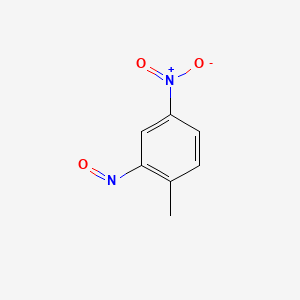
![1-[1-(3-Phenylpropyl)cyclohexyl]piperidine](/img/structure/B14428711.png)



![2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-](/img/structure/B14428731.png)
